molecular formula C14H15NO B1599955 2-methoxy-N-methyl-N-phenylaniline CAS No. 263917-74-4

2-methoxy-N-methyl-N-phenylaniline

Cat. No.: B1599955
CAS No.: 263917-74-4
M. Wt: 213.27 g/mol
InChI Key: VFNMUKURWPRPRQ-UHFFFAOYSA-N
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Description

2-methoxy-N-methyl-N-phenylaniline is an organic compound with the molecular formula C14H15NO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methyl-N-phenylaniline typically involves the methylation of 2-methoxyaniline. One common method is the reaction of 2-methoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-methyl-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-methoxy-N-methyl-N-phenylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-N-phenylaniline involves its interaction with various molecular targets. The methoxy and methyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to enzymes or receptors. The aromatic ring can participate in π-π interactions, while the nitrogen atom can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-phenylaniline: Lacks the methyl group on the nitrogen.

    N-methyl-N-phenylaniline: Lacks the methoxy group on the aromatic ring.

    4-methoxy-N-phenyl-o-toluidine: Has a different substitution pattern on the aromatic ring.

Uniqueness

2-methoxy-N-methyl-N-phenylaniline is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical and physical properties

Properties

IUPAC Name

2-methoxy-N-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16-2/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNMUKURWPRPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440751
Record name 2-methoxy-N-methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263917-74-4
Record name 2-methoxy-N-methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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